3-(4-iodophenoxy)-N,N-dimethylpropan-1-amine;oxalic acid
Overview
Description
3-(4-iodophenoxy)-N,N-dimethylpropan-1-amine;oxalic acid is a compound that combines an amine with an oxalic acid moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the iodine atom in the phenoxy group adds unique properties to the compound, making it useful for specific scientific research applications.
Scientific Research Applications
3-(4-iodophenoxy)-N,N-dimethylpropan-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential therapeutic properties, including as a beta-adrenergic antagonist.
Industry: Utilized in the development of novel materials with specific properties, such as radio-opacity for medical imaging.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iodophenoxy)-N,N-dimethylpropan-1-amine typically involves the reaction of 4-iodophenol with N,N-dimethylpropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy-amine bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-iodophenoxy)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodine atom to a different functional group.
Substitution: The iodine atom can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of phenoxy oxides.
Reduction: Formation of deiodinated amines.
Substitution: Formation of substituted phenoxy amines.
Mechanism of Action
The mechanism of action of 3-(4-iodophenoxy)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets. The iodine atom in the phenoxy group can facilitate binding to certain receptors or enzymes, leading to a biological response. The compound may act on beta-adrenergic receptors, inhibiting their activity and resulting in therapeutic effects such as reduced heart rate and blood pressure.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-iodophenoxy)benzoic acid
- 4-iodophenoxyacetic acid
- Poly[bis(4-iodophenoxy)phosphazene]
Uniqueness
3-(4-iodophenoxy)-N,N-dimethylpropan-1-amine is unique due to its specific combination of an amine and oxalic acid moiety, along with the presence of the iodine atom. This combination imparts distinct chemical and biological properties, making it valuable for targeted scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-iodophenoxy)-N,N-dimethylpropan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16INO.C2H2O4/c1-13(2)8-3-9-14-11-6-4-10(12)5-7-11;3-1(4)2(5)6/h4-7H,3,8-9H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEWAAFAXUFIRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)I.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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